molecular formula C9H9FO2S B2782115 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride CAS No. 1819971-30-6

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride

Cat. No.: B2782115
CAS No.: 1819971-30-6
M. Wt: 200.23
InChI Key: RVGPUPOFFYNUAC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol . It is also known by its IUPAC name, (E)-2-(p-tolyl)ethene-1-sulfonyl fluoride . This compound is characterized by the presence of a sulfonyl fluoride group attached to an ethene moiety, which is further substituted with a 4-methylphenyl group.

Preparation Methods

Chemical Reactions Analysis

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride include other sulfonyl fluorides and substituted ethenes. Some examples are:

    2-(4-Methylphenyl)ethene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    2-(4-Methylphenyl)ethene-1-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.

    2-(4-Methylphenyl)ethene-1-sulfonyl iodide: Similar structure but with a sulfonyl iodide group.

The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs due to the presence of the sulfonyl fluoride group .

Properties

IUPAC Name

(E)-2-(4-methylphenyl)ethenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGPUPOFFYNUAC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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